molecular formula C18H18N4O6S B1242913 4-[(E)-[(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]methyl]benzoic acid

4-[(E)-[(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]methyl]benzoic acid

Cat. No.: B1242913
M. Wt: 418.4 g/mol
InChI Key: VTZLJDIDMPWOHR-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[[2-nitro-4-(1-pyrrolidinylsulfonyl)phenyl]hydrazinylidene]methyl]benzoic acid is a sulfonamide.

Scientific Research Applications

  • NMR Spectroscopy in Compound Characterization :

    • A study by (Lyčka, 2017) discussed the use of NMR spectroscopy for characterizing compounds similar to 4-[(E)-[(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]methyl]benzoic acid. The study highlighted the advantages of NMR in determining acidic proton positions and content in such compounds.
  • Synthesis and Biological Activity of Related Compounds :

    • Havaldar and Khatri (2006) explored the synthesis of compounds similar to the one , focusing on their biological activity. Their research, detailed in (Havaldar & Khatri, 2006), involved the synthesis and screening of these compounds for their biological potential.
  • Synthetic Techniques and Economic Benefits :

    • In 2010, Peng Jia-bin studied the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid, which is structurally related to the compound . The research, detailed in (Peng Jia-bin, 2010), emphasized the economic advantages and high yields of their synthesis method.
  • Pyrrolidines Synthesis and Applications :

    • A study by Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, which are significant in medicinal and industrial applications. This research can be found in (Żmigrodzka et al., 2022).
  • Chemical Structures and Interactions :

    • Tzimopoulos et al. (2010) investigated the structures and physicochemical properties of compounds similar to this compound. Their findings, detailed in (Tzimopoulos et al., 2010), contribute to understanding the compound's potential applications.
  • Antitumor Activity of Related Compounds :

    • Nguyen et al. (1990) explored the antitumor activity of compounds structurally similar to the one . More information can be found in (Nguyen et al., 1990).
  • Biological Evaluation of Pyrrole Derivatives :

    • Research by Shaikh et al. (2021) on novel pyrrole derivatives, which are structurally related to the compound , focused on their potential as antimicrobial agents. This study is available at (Shaikh et al., 2021).
  • Cell Migration Inhibition and Potential Cancer Treatment :

    • A study by Li et al. (2010) examined the effects of 4-methyl-3-nitro-benzoic acid, a compound structurally related to the one , on tumor cells and its potential as a cancer treatment. The detailed study is available at (Li et al., 2010).

Properties

Molecular Formula

C18H18N4O6S

Molecular Weight

418.4 g/mol

IUPAC Name

4-[(E)-[(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C18H18N4O6S/c23-18(24)14-5-3-13(4-6-14)12-19-20-16-8-7-15(11-17(16)22(25)26)29(27,28)21-9-1-2-10-21/h3-8,11-12,20H,1-2,9-10H2,(H,23,24)/b19-12+

InChI Key

VTZLJDIDMPWOHR-XDHOZWIPSA-N

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC=C(C=C3)C(=O)O)[N+](=O)[O-]

SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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